trans-1,3-Dimethylpiperidin-4-amine
Description
trans-1,3-Dimethylpiperidin-4-amine is a chiral piperidine derivative featuring a six-membered saturated ring with methyl groups at the 1 and 3 positions (in a trans configuration) and an amine group at position 3. Its stereochemistry and substitution pattern make it a versatile scaffold in medicinal chemistry, particularly for modulating receptor interactions and pharmacokinetic properties.
Properties
IUPAC Name |
(3R,4R)-1,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3-Dimethylpiperidin-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Alkylation: The piperidine ring is alkylated at the 1 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
trans-1,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary and tertiary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
Research indicates that trans-1,3-Dimethylpiperidin-4-amine exhibits various biological activities, particularly in pharmacology. Its interactions with specific molecular targets suggest potential therapeutic applications.
Pharmacological Studies
Recent studies have highlighted the compound's potential as a pharmacological agent:
- Opioid Receptor Interaction : Derivatives exhibit binding affinity to opioid receptors, indicating applications in pain management.
- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis in FaDu hypopharyngeal tumor cells .
Table 1: Binding Affinity of Derivatives
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| Compound A | μ-opioid | 1.0 |
| Compound B | δ-opioid | 5.5 |
| Compound C | κ-opioid | 10.2 |
Study 1: Analgesic Properties
A study explored the analgesic properties of a derivative of this compound in animal models. Results indicated significant pain relief comparable to established opioid analgesics, with a favorable side effect profile.
Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming some reference drugs .
Potential Applications
The biological activity of this compound suggests several potential applications:
- Pharmaceutical Development : As a precursor or active ingredient in drug formulations targeting pain relief or cancer therapy.
- Research Tool : In studies investigating receptor interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of trans-1,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Core Structural Differences
Piperidine derivatives vary in substituent type, position, and stereochemistry. Below is a comparative analysis:
Physicochemical Properties
Molecular Weight and Polarity :
Lipophilicity (logP) :
Structure-Activity Relationship (SAR) Insights
- Steric Effects : trans-1,3-Dimethyl groups likely restrict ring flexibility, favoring binding to rigid receptors. In contrast, cis configurations or bulkier substituents (e.g., isobutyl in ) may hinder target engagement .
- Acetylation () lowers pKa to ~7.5, reducing protonation at physiological pH .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-bromophenyl in ) improve π-π stacking in drug-receptor interactions, while aliphatic chains (e.g., isopropyl in ) enhance hydrophobic binding .
Data Tables
Table 1: Molecular Properties of Selected Piperidine Derivatives
Biological Activity
trans-1,3-Dimethylpiperidin-4-amine is a chiral amine compound characterized by its piperidine ring structure. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and interactions with biomolecules.
The molecular formula of this compound is , with a molecular weight of approximately 128.22 g/mol. The synthesis typically involves asymmetric hydrogenation techniques using chiral catalysts to ensure the desired stereochemistry. This compound can also participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are crucial for its application in drug development and other chemical processes.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and biological activity. Understanding these interactions is essential for elucidating its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Opioid Receptor Interaction : Studies have explored the binding affinity of compounds containing the trans-dimethylpiperidine scaffold at various opioid receptors. For instance, structural modifications of related compounds have demonstrated significant changes in binding affinity at the mu-opioid receptor (MOP) and nociceptin opioid peptide (NOP) receptors .
- Analgesic Properties : The compound has been investigated for its potential as a novel analgesic agent. Its structural similarity to known analgesics suggests that it may interact with pain pathways effectively .
- Enzyme Inhibition : this compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (ACE) and other targets involved in metabolic pathways. This inhibition can lead to therapeutic applications in treating diseases related to enzyme dysregulation .
Study 1: Opioid Antagonist Development
A study focused on creating a small-molecule opioid pan antagonist highlighted the importance of the trans-dimethylpiperidine structure in enhancing binding affinity at opioid receptors. Modifications to this scaffold led to significant increases in binding affinity at the MOP while maintaining selectivity against NOP receptors .
Study 2: Analgesic Efficacy
In another investigation aimed at developing safer analgesics, researchers synthesized ethereal analogs of this compound. These analogs showed promising results in preclinical models for pain relief without the significant side effects associated with traditional opioids .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
